molecular formula C11H16IN3O2 B1376916 tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate CAS No. 1421503-53-8

tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No.: B1376916
CAS No.: 1421503-53-8
M. Wt: 349.17 g/mol
InChI Key: YZGZDAGAOWWPJD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: is a chemical compound with the molecular formula C11H16IN3O2 and a molecular weight of 349.17 g/mol. This compound is characterized by its iodine atom and a tert-butyl ester group attached to an imidazo[4,5-c]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Imidazo[4,5-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

  • Esterification: : The carboxylate group is then esterified with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic steps, ensuring high purity and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: : The compound can be reduced to remove the iodine atom or modify the imidazo[4,5-c]pyridine ring.

  • Substitution: : The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine monochloride (ICl).

  • Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides.

Major Products Formed

  • Oxidation: : Iodine-containing derivatives, such as iodo-compounds or iodates.

  • Reduction: : Reduced forms of the compound, potentially leading to the formation of new heterocyclic structures.

  • Substitution: : Substituted imidazo[4,5-c]pyridine derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as its role in inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: : Similar structure but with a methyl group instead of an iodine atom.

  • Tert-Butyl 2-iodo-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylate: : Similar core structure but with a different substitution pattern.

The uniqueness of This compound lies in its specific substitution pattern and the presence of the iodine atom, which can impart unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZDAGAOWWPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 3
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 4
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 5
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

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